2-Hydrazinyl-5-propyl-1,3,4-thiadiazole
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Overview
Description
2-Hydrazinyl-5-propyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole typically involves the reaction of hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of hydrazine hydrate with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of 1,3,4-thiadiazole derivatives, including this compound, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Scientific Research Applications
2-Hydrazinyl-5-propyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound can interfere with cellular pathways such as DNA replication and protein synthesis, contributing to its biological activity.
Comparison with Similar Compounds
- 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
- 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
- 2-Hydrazinyl-5-ethyl-1,3,4-thiadiazole
Comparison: Compared to its analogs, 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole exhibits unique properties due to the presence of the propyl group, which can influence its solubility, reactivity, and biological activity. The propyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological applications .
Properties
Molecular Formula |
C5H10N4S |
---|---|
Molecular Weight |
158.23 g/mol |
IUPAC Name |
(5-propyl-1,3,4-thiadiazol-2-yl)hydrazine |
InChI |
InChI=1S/C5H10N4S/c1-2-3-4-8-9-5(7-6)10-4/h2-3,6H2,1H3,(H,7,9) |
InChI Key |
BGHSKQRWZZJALR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NN |
Origin of Product |
United States |
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